

Validation of nickel antimonide as a high-performance thermoelectric material

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel antimonide

Cat. No.: B079329

[Get Quote](#)

Nickel Antimonide: A Contender in High-Performance Thermoelectrics

A comprehensive analysis of **nickel antimonide**'s thermoelectric properties reveals its potential as a high-performance material, positioning it as a notable candidate alongside traditional thermoelectric materials. This guide provides a comparative overview of its performance against established alternatives, supported by experimental data and detailed methodologies.

Nickel antimonide (NiSb) is emerging as a promising material in the field of thermoelectrics, which focuses on the conversion of heat energy into electrical energy and vice versa. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit (ZT), which is a function of the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ), and the absolute temperature (T).^{[1][2]} A high ZT value is indicative of a superior thermoelectric material. This guide delves into the experimental validation of NiSb's thermoelectric performance and compares it with other leading materials such as bismuth telluride (Bi₂Te₃), lead telluride (PbTe), cobalt skutterudites (CoSb₃), and half-Heusler alloys.

Comparative Performance Analysis

The thermoelectric properties of NiSb and other benchmark materials are summarized in the tables below. These values represent typical data reported in the literature and can vary based on synthesis methods, doping, and measurement conditions.

Material	Seebeck Coefficient (S) ($\mu\text{V/K}$)	Electrical Conductivity (σ) (S/cm)	Thermal Conductivity (κ) ($\text{W/m}\cdot\text{K}$)	Figure of Merit (ZT)	Optimal Temperature (K)
Nickel Antimonide (NiSb)	~ +50 to +150	~ 1000 - 3000	~ 5 - 10	~ 0.4 - 0.8	600 - 800
Bismuth Telluride (Bi ₂ Te ₃)	~ ±200 to ±250	~ 1000 - 1500	~ 1.0 - 1.5	~ 1.0 - 1.4	300 - 450
Lead Telluride (PbTe)	~ ±200 to ±400	~ 500 - 1000	~ 1.5 - 2.5	~ 1.5 - 2.0	600 - 900
Cobalt Skutterudite (CoSb ₃)	~ -150 to -250	~ 800 - 1200	~ 2.0 - 4.0	~ 1.0 - 1.7	700 - 900
Half-Heusler Alloys	~ ±150 to ±300	~ 1000 - 2000	~ 3.0 - 6.0	~ 0.8 - 1.5	800 - 1100

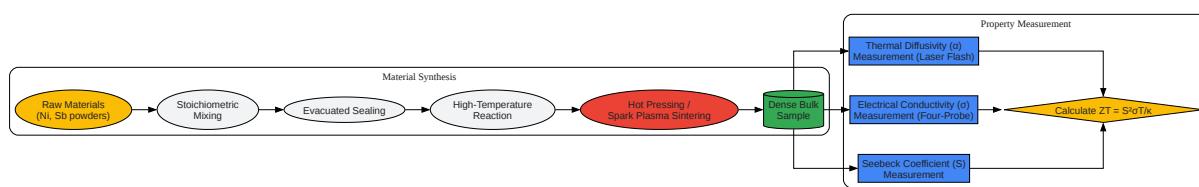
Table 1: Comparison of peak thermoelectric properties of **Nickel Antimonide** and other high-performance materials. Note that the properties of NiSb can be influenced by its synthesis and whether it is part of a composite material.[3][4] For instance, when used as a nanocoating on other thermoelectric materials, NiSb has been shown to enhance the power factor ($S^2\sigma$).[3]

Experimental Protocols

The characterization of thermoelectric materials involves precise measurement of the Seebeck coefficient, electrical conductivity, and thermal conductivity over a range of temperatures.

Synthesis of Nickel Antimonide

A common method for synthesizing NiSb is through a solid-state reaction.


- Stoichiometric Mixing: High-purity nickel and antimony powders are mixed in a 1:1 molar ratio.
- Encapsulation: The mixed powders are sealed in an evacuated quartz ampoule to prevent oxidation at high temperatures.
- Heating Profile: The ampoule is heated in a furnace to a temperature of approximately 800-1000°C for several hours to allow for the reaction and formation of the NiSb compound.
- Cooling: The ampoule is then slowly cooled to room temperature.
- Consolidation: The resulting ingot is typically ground into a fine powder and then consolidated into a dense bulk sample using techniques like hot pressing or spark plasma sintering.

Another synthesis approach is the solvothermal route, which involves a chemical reaction in a solvent at elevated temperature and pressure and can be used to produce NiSb nanoparticles.

[3]

Measurement of Thermoelectric Properties

A standardized workflow is crucial for obtaining reliable and comparable data.

[Click to download full resolution via product page](#)

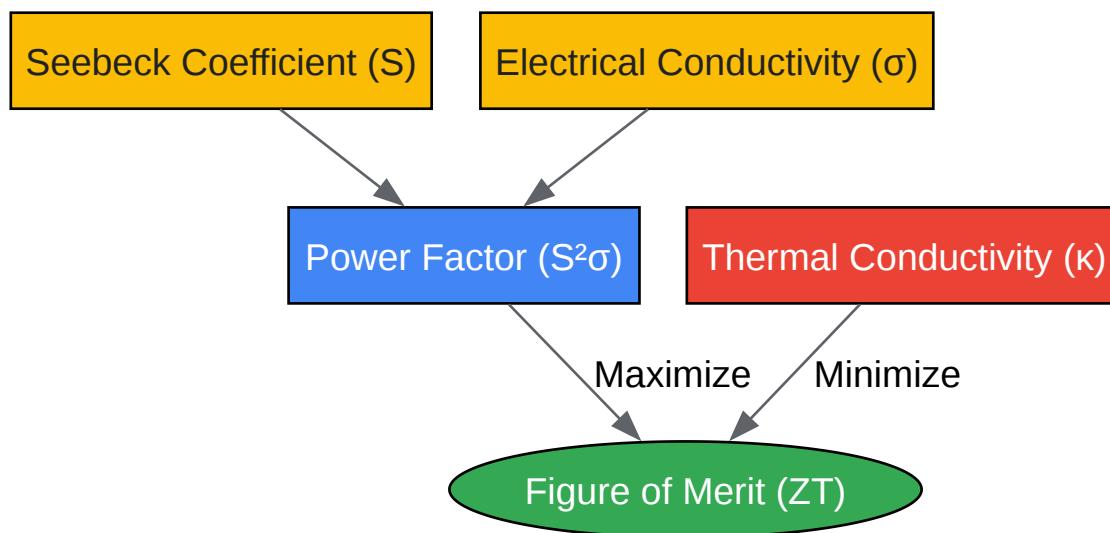
Fig. 1: Experimental workflow for synthesis and characterization of NiSb.

1. Seebeck Coefficient (S) Measurement: The Seebeck coefficient is determined by measuring the voltage generated across the sample when a temperature gradient is applied.[5][6][7][8][9]

- Apparatus: A differential method is commonly employed. The sample is placed between two heater blocks, and thermocouples are attached to two points along the length of the sample.
- Procedure:
 - A stable base temperature is established for the entire sample.
 - A small temperature difference (ΔT) is created across the two measurement points by activating a heater at one end.
 - The resulting thermoelectric voltage (ΔV) is measured between the two thermocouple leads of the same type.
 - The Seebeck coefficient is calculated as $S = -\Delta V / \Delta T$. This process is repeated at various base temperatures.

2. Electrical Conductivity (σ) Measurement: The four-probe method is the standard technique for measuring the electrical conductivity of thermoelectric materials to eliminate the influence of contact resistance.[10][11][12][13]

- Apparatus: A four-point probe setup where two outer probes supply a constant current (I) and two inner probes measure the voltage drop (V).
- Procedure:
 - A direct current is passed through the two outer probes of the sample.
 - The voltage difference across the two inner probes is measured.
 - The resistance (R) is calculated using Ohm's law ($R = V/I$).


- The electrical resistivity (ρ) is then determined based on the sample's geometry ($\rho = R * A/L$, where A is the cross-sectional area and L is the distance between the inner probes).
- The electrical conductivity is the reciprocal of the resistivity ($\sigma = 1/\rho$).

3. Thermal Conductivity (κ) Measurement: The thermal conductivity is typically calculated from the measured thermal diffusivity (α), specific heat capacity (C_p), and density (d) of the material ($\kappa = \alpha * C_p * d$). The laser flash method is a widely used technique to measure thermal diffusivity.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

- Apparatus: A laser flash apparatus where a high-intensity, short-duration laser pulse is directed onto one face of a small, disc-shaped sample. An infrared detector is focused on the opposite face.
- Procedure:
 - The front face of the sample is irradiated with a single laser pulse.
 - The IR detector records the temperature rise on the rear face as a function of time.
 - The thermal diffusivity is calculated from the time it takes for the rear face to reach half of its maximum temperature rise.
 - The specific heat capacity is often measured using the same apparatus by comparing the maximum temperature rise of the sample to that of a known standard.
 - The density is measured using standard techniques.

The Interplay of Thermoelectric Properties

The figure of merit, ZT , is a product of competing parameters. A high power factor ($S^2\sigma$) and low thermal conductivity are essential for a high ZT .

[Click to download full resolution via product page](#)

Fig. 2: Relationship between key thermoelectric properties and the figure of merit (ZT).

Conclusion

Nickel antimonide demonstrates considerable promise as a thermoelectric material, particularly for mid-to-high temperature applications. While its ZT value may not currently surpass the highest values reported for materials like PbTe, its constituent elements are more abundant and less toxic, offering a potential cost and environmental advantage. Further research, including nanostructuring and the formation of composites, as has been explored, could lead to significant enhancements in its thermoelectric performance.^[3] The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own investigations and contribute to the ongoing development of this and other advanced thermoelectric materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. linseis.com [linseis.com]

- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental setup for the Seebeck and Nernst coefficient measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Seebeck Coefficient / Electric Resistance Measurement System ZEM-3 series – ADVANCE RIKO,Inc. [advance-riko.com]
- 10. linseis.com [linseis.com]
- 11. Four-point probe method to measure resistivity and conductivity | FAQ | HIOKI [hioki.com]
- 12. Four Point Probe Measurement Explained [suragus.com]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. thermtest.com [thermtest.com]
- 15. The Benefits and Limitations of Laser Flash Analysis for Determining Thermal Conductivity – C-Therm Technologies Ltd. [ctherm.com]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. Laser flash analysis - Wikipedia [en.wikipedia.org]
- 18. azooptics.com [azooptics.com]
- To cite this document: BenchChem. [Validation of nickel antimonide as a high-performance thermoelectric material]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079329#validation-of-nickel-antimonide-as-a-high-performance-thermoelectric-material>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com